molecular formula C10H6FNO B8775382 5-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile

5-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No. B8775382
M. Wt: 175.16 g/mol
InChI Key: ONOPSFIBIHLFBQ-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

To a flask charged with 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one [made following the procedure described in Intermediate 35, Step B of PCT publication WO 2010/129379) (1.0 g, 4.4 mmol) and a stir bar was added copper(I) cyanide (0.47 g, 5.2 mmol) and DMF (20 ml). The reaction was sealed with a condenser, purged three times with nitrogen, and heated to 150° C. for 16 hours. TLC at that point showed two new spots. The spot right below SM was the title product. LC-MS (IE, m/z): 176 [M+1].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper(I) cyanide
Quantity
0.47 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:12].[Cu][C:14]#[N:15]>CN(C=O)C>[F:11][C:10]1[CH:9]=[CH:8][C:7]2[C:6](=[O:12])[CH2:5][CH2:4][C:3]=2[C:2]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2CCC(C2=CC=C1F)=O
Step Two
Name
Intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
copper(I) cyanide
Quantity
0.47 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was sealed with a condenser
CUSTOM
Type
CUSTOM
Details
purged three times with nitrogen

Outcomes

Product
Name
Type
Smiles
FC1=C(C=2CCC(C2C=C1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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